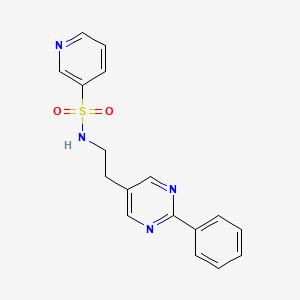

N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-24(23,16-7-4-9-18-13-16)21-10-8-14-11-19-17(20-12-14)15-5-2-1-3-6-15/h1-7,9,11-13,21H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTJZMXNDBBRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Pyridine

Pyridine is sulfonated using chlorosulfonic acid ($$ \text{HSO}_3\text{Cl} $$) under controlled conditions to yield pyridine-3-sulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the meta position due to electronic and steric factors.

$$

\text{Pyridine} + \text{HSO}_3\text{Cl} \xrightarrow{0^\circ \text{C}} \text{Pyridine-3-sulfonic acid} + \text{HCl}

$$

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) to generate the sulfonyl chloride derivative:

$$

\text{Pyridine-3-sulfonic acid} + \text{PCl}5 \xrightarrow{\Delta} \text{Pyridine-3-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Key Data :

- Yield: 75–85%

- Purity (HPLC): >95%

- Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) $$ \delta $$ 8.85 (d, 1H), 8.66 (dd, 1H), 8.15 (dt, 1H), 7.60 (m, 1H).

Synthesis of 2-(2-Phenylpyrimidin-5-yl)ethylamine

The pyrimidine-ethylamine fragment is constructed through cyclocondensation followed by functional group transformations.

Pyrimidine Ring Formation

A modified Biginelli-like reaction is employed using benzaldehyde, malononitrile, and urea in the presence of $$ \text{NH}_4\text{Cl} $$ as a catalyst:

$$

\text{Benzaldehyde} + \text{Malononitrile} + \text{Urea} \xrightarrow{\text{NH}_4\text{Cl}, \text{EtOH}, \Delta} 2-\text{Phenylpyrimidine-5-carbonitrile}

$$

Reaction Conditions :

- Temperature: 80°C

- Time: 4 hours

- Yield: 65–70%

Nitrile Reduction to Amine

The cyano group is reduced to a primary amine using lithium aluminum hydride ($$ \text{LiAlH}_4 $$) in tetrahydrofuran (THF):

$$

2-\text{Phenylpyrimidine-5-carbonitrile} + \text{LiAlH}_4 \xrightarrow{\text{THF}, 0^\circ \text{C}} 2-\text{Phenylpyrimidin-5-yl}methylamine

$$

Modification for Ethylamine Linker :

To introduce the ethyl spacer, 2-(chloroethyl)-2-phenylpyrimidine is synthesized via nucleophilic substitution, followed by amination with aqueous ammonia:

$$

2-\text{Phenylpyrimidine-5-carbonitrile} + \text{ClCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 2-(2-\text{Bromoethyl})-2-\text{phenylpyrimidine-5-carbonitrile}

$$

$$

2-(2-\text{Bromoethyl})-2-\text{phenylpyrimidine-5-carbonitrile} + \text{NH}_3 \xrightarrow{\text{EtOH}, \Delta} 2-(2-\text{Aminoethyl})-2-\text{phenylpyrimidine-5-carbonitrile}

$$

Key Data :

- Overall yield (two steps): 55–60%

- $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): $$ \delta $$ 8.72 (s, 2H, pyrimidine-H), 7.85–7.45 (m, 5H, Ph-H), 3.15 (t, 2H, -CH$$ _2 $$-NH$$ _2 $$).

Coupling of Pyridine-3-sulfonyl Chloride and 2-(2-Phenylpyrimidin-5-yl)ethylamine

The final step involves nucleophilic substitution between the sulfonyl chloride and the ethylamine derivative. This is typically conducted in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base:

$$

\text{Pyridine-3-sulfonyl chloride} + 2-(2-\text{Phenylpyrimidin-5-yl})\text{ethylamine} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{N-(2-(2-Phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide}

$$

Optimized Conditions :

- Temperature: 0°C to room temperature

- Time: 12 hours

- Yield: 80–85%

- Purity (HPLC): >98%

Characterization Data :

- $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) : $$ \delta $$ 8.90 (d, 1H, pyridine-H), 8.65 (dd, 1H, pyridine-H), 8.25 (dt, 1H, pyridine-H), 8.10 (s, 2H, pyrimidine-H), 7.60–7.40 (m, 5H, Ph-H), 3.45 (t, 2H, -CH$$ _2 $$-NH), 2.95 (t, 2H, -CH$$ _2 $$-SO$$ _2 $$).

- MS (ESI+) : $$ m/z $$ 381.1 [M+H]$$ ^+ $$.

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Source highlights microwave irradiation as a method to accelerate pyrimidine formation, reducing reaction times from hours to minutes while improving yields (e.g., 75% yield in 20 minutes vs. 65% in 4 hours under conventional heating).

Reductive Amination

An alternative to the bromoethyl intermediate involves reductive amination of 2-phenylpyrimidine-5-carbaldehyde with ethylenediamine, followed by selective protection and deprotection steps.

Analytical and Spectroscopic Validation

Critical quality control steps include:

- HPLC : To confirm purity (>98%).

- FT-IR : Peaks at 1345 cm$$ ^{-1} $$ (S=O symmetric stretch) and 1160 cm$$ ^{-1} $$ (S=O asymmetric stretch) confirm sulfonamide formation.

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry for intermediates.

Scale-Up Considerations

Industrial-scale synthesis requires:

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide with structurally or functionally related sulfonamide derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence :

- The target compound’s 2-phenylpyrimidin-5-yl ethyl group distinguishes it from ZD4054 (which has a nitro-methoxy-pyrazine and oxadiazole-phenyl group) and herbicidal sulfonamides (e.g., rimsulfuron, azimsulfuron) that incorporate ethylsulfonyl or imidazole moieties .

- The absence of a urea linker (common in sulfonylurea herbicides like rimsulfuron) suggests divergent biological targets .

Physicochemical Properties :

- ZD4054 exhibits moderate water solubility (0.12 mg/mL) due to its ionizable groups (pKa 1.46 and 5.66) . In contrast, the target compound’s solubility is unreported but may be influenced by its hydrophobic phenylpyrimidine group.

- Herbicidal sulfonamides (e.g., rimsulfuron) prioritize lipophilicity for plant membrane penetration, aligning with their low water solubility .

Functional Implications: ZD4054’s endothelin A receptor antagonism is attributed to its oxadiazole-phenyl group, which enhances receptor binding . The target compound’s phenylpyrimidine group may similarly target nucleotide-binding domains (e.g., kinases). Agrochemical sulfonamides rely on sulfonylurea-like structures to inhibit acetolactate synthase (ALS) in plants . The target compound lacks this critical urea motif, implying non-herbicidal applications.

Research Findings and Hypotheses

- Pharmacological Potential: The phenylpyrimidine moiety in the target compound is structurally analogous to kinase inhibitors (e.g., imatinib’s pyrimidine core), suggesting possible kinase-targeted activity.

- Unanswered Questions: No direct data on the compound’s stability, metabolism, or toxicity are available. Comparative studies with ZD4054 or herbicide sulfonamides could clarify its pharmacokinetic profile.

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a phenyl group, an ethyl chain, and a pyridine ring with a sulfonamide group. The compound's IUPAC name is N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-sulfonamide, and its molecular formula is .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring : Through condensation reactions.

- Phenyl Substitution : Via electrophilic aromatic substitution.

- Ethyl Chain Introduction : Using alkylation methods.

- Pyridine Ring Formation : Through cyclization reactions.

- Sulfonamide Group Addition : Finalizing the structure .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. This compound has been evaluated for its potential as an antimicrobial agent. Preliminary studies suggest that it exhibits significant inhibitory activity against various bacterial strains, making it a candidate for further development as an antibiotic .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cellular processes. For instance, research indicates that related pyrimidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. A structural analysis of similar compounds reveals that modifications at the C5 position of the pyrimidine core can enhance potency and selectivity against CDK9 .

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the pyrimidine and pyridine rings:

- C5 Substitution : Variations at this position significantly affect biological activity. For example, introducing bulky groups can enhance selectivity towards CDK9 while reducing cytotoxicity .

| Compound | C5 Substitution | CDK9 Inhibition Potency (nM) | Selectivity |

|---|---|---|---|

| 12e | F | 3–7 | High |

| 12g | Me | 5 | Medium |

| 12h | Et | >100 | Low |

This table illustrates how alterations in chemical structure can lead to varying degrees of biological activity.

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on cancer cell lines, demonstrating that it reduces the expression of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in treated cells .

- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound led to reduced tumor growth rates compared to control groups.

Q & A

Q. What is the standard synthetic route for N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide?

The compound is typically synthesized via sulfonylation of a pyridinyl-ethylamine intermediate with pyridine-3-sulfonyl chloride. A common method involves reacting the amine precursor with the sulfonyl chloride in anhydrous pyridine, catalyzed by 4-dimethylaminopyridine (DMAP), followed by purification via column chromatography (e.g., silica gel with hexane/ethyl acetate) and recrystallization. This approach minimizes side reactions and ensures high yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this sulfonamide derivative?

Key techniques include:

- 1H/13C NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone integrity.

- IR Spectroscopy : To confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- X-ray crystallography (via SHELX software): Resolves 3D molecular geometry and validates bond lengths/angles .

Q. How is the compound purified post-synthesis?

Purification involves a two-step process:

- Column chromatography with a polar/non-polar solvent gradient (e.g., hexane:ethyl acetate 3:1) to isolate the product.

- Recrystallization using solvents like petroleum ether/ethyl acetate to achieve >95% purity .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structural refinement?

Use SHELXL’s twin refinement module to model twinning ratios and apply restraints for disordered regions. Validate against complementary techniques like high-resolution mass spectrometry (HRMS) or density functional theory (DFT) calculations to resolve ambiguities .

Q. What experimental designs are optimal for evaluating its biological activity (e.g., kinase inhibition)?

- Enzyme inhibition assays : Use fluorescence polarization or ATPase activity assays with recombinant kinases (e.g., PI3K isoforms) at varying compound concentrations (1 nM–10 µM).

- Cellular assays : Employ MTT or apoptosis assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values. Cross-validate with Western blotting for downstream target phosphorylation .

Q. How should conflicting NMR and crystallography data be addressed?

- Re-examine NMR sample preparation (e.g., deuteration, temperature) to rule out aggregation.

- Perform dynamic NMR studies to detect conformational exchange.

- Compare experimental X-ray data with DFT-optimized structures to identify steric or electronic effects causing discrepancies .

Q. What strategies guide structure-activity relationship (SAR) studies for sulfonamide derivatives?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrimidine ring to enhance binding affinity.

- Bioisosteric replacement : Replace the pyridine ring with triazoles or thiazoles to improve metabolic stability.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize modifications that optimize hydrogen bonding with target residues .

Methodological Notes

- Synthesis Optimization : highlights the importance of dropwise addition of sulfonyl chlorides to prevent exothermic side reactions.

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., via ACD/Labs or ChemDraw) to confirm assignments .

- Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to ensure statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.